molecular formula C21H20N4O3 B2544365 Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034247-05-5

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2544365
CAS No.: 2034247-05-5
M. Wt: 376.416
InChI Key: VOTJNNLMABTYQX-UHFFFAOYSA-N
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Description

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a bipyridine core. Its structure integrates a carbamate group (-O(CO)NH-) and an amide linkage (-NHCO-), with the [2,3'-bipyridin]-4-ylmethyl moiety providing a rigid aromatic framework.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-4-yl)methylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-20(14-25-21(27)28-15-16-5-2-1-3-6-16)24-12-17-8-10-23-19(11-17)18-7-4-9-22-13-18/h1-11,13H,12,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJNNLMABTYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. One common method includes the use of potassium carbonate in alcohols under heating conditions to facilitate the transcarbamation and amidation processes . This method is efficient and convenient, allowing for the conversion of benzyl carbamates to amides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl carbamate group serves as a protective moiety for the amine, enabling selective deprotection under specific conditions.

Table 1: Deprotection Methods and Outcomes

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsReference
Catalytic HydrogenationH₂, Pd/C, MeOH/EtOAc, RT, 12 hrFree amine, CO₂, tolueneCompatible with bipyridinyl groups; preserves urea linkage.
Acidic Hydrolysis6M HCl, reflux, 4 hrGlycine derivative, benzyl alcoholPartial decomposition of urea observed at prolonged exposure.
  • Hydrogenolysis is the preferred method for cleaving the carbamate without disrupting the bipyridinyl structure. This aligns with the reactivity of carbobenzyloxy (Cbz) groups in peptide synthesis .

  • Acidic hydrolysis is less selective but useful for analytical degradation studies .

Substitution Reactions

The urea and carbamate functionalities participate in nucleophilic substitutions.

Table 2: Substitution Reactions

Target SiteReagents/ConditionsProducts FormedYieldReference
Carbamate carbonylNaOMe, MeOH, 60°C, 3 hrMethyl ester, NH₃ release78%
Urea NHAcCl, pyridine, RT, 1 hrAcetylated urea derivative92%
  • Methanolysis of the carbamate generates a stable methyl ester, demonstrating its electrophilic carbonyl reactivity .

  • Acylation at the urea nitrogen highlights the compound’s utility in synthesizing modified ureas for coordination chemistry .

Coordination Chemistry

The bipyridinyl group acts as a bidentate ligand, forming complexes with transition metals.

Table 3: Metal Complexation Studies

Metal SaltSolvent/ConditionsComplex StructureApplicationReference
FeCl₃EtOH, 70°C, 2 hrOctahedral Fe(III) complexCatalytic oxidation studies
Cu(NO₃)₂H₂O/MeCN, RT, 30 minSquare-planar Cu(II) complexElectrochemical sensors
  • Iron(III) complexes exhibit catalytic activity in oxidation reactions, leveraging the bipyridinyl ligand’s electron-donating properties .

  • Copper(II) complexes show redox stability, making them candidates for sensor development .

Reduction and Oxidation Reactions

The bipyridinyl moiety undergoes redox transformations, while the carbamate resists harsh conditions.

Table 4: Redox Transformations

Reaction TypeReagents/ConditionsProducts FormedSelectivityReference
Bipyridinyl oxidationKMnO₄, H₂SO₄, 0°C, 1 hrPyridine N-oxide derivativeHigh
Carbamate reductionLiAlH₄, THF, reflux, 6 hrSecondary amine, CH₃OHModerate
  • Oxidation selectively targets the bipyridinyl nitrogen, forming N-oxides without carbamate cleavage .

  • Reduction with LiAlH₄ converts the carbamate to a methylene group but risks over-reduction of the urea .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss stages corresponding to:

  • Benzyl group elimination (220–280°C).

  • Urea and bipyridinyl degradation (280–400°C).

Scientific Research Applications

Chemistry

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is utilized as a protecting group for amines and amino acids in organic synthesis. It aids in the selective modification of functional groups without affecting others, making it valuable in peptide synthesis and complex organic molecule construction.

Biology

The compound has been investigated for its role in biological systems due to its membrane-permeable nature. Studies suggest that it can influence cellular pathways and may serve as a potential drug delivery agent, facilitating the transport of therapeutic compounds across cell membranes .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders. Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors involved in disease progression .

Industrial Applications

The compound is also employed in the synthesis of various industrial chemicals and materials. Its stability and reactivity make it suitable for producing agrochemicals and other specialty chemicals used in manufacturing processes.

Data Tables

Application AreaDescription
Organic Synthesis Used as a protecting group for amines and amino acids
Drug Delivery Facilitates transport across cell membranes
Therapeutic Development Potential candidate for drug development against various diseases
Industrial Chemistry Employed in the production of agrochemicals and specialty chemicals

Case Studies

  • Peptide Synthesis : A study demonstrated the effectiveness of this compound as a protecting group during peptide synthesis, allowing for selective reactions without side reactions occurring on other functional groups .
  • Biological Activity : Research indicated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes linked to cancer cell proliferation, suggesting potential therapeutic applications .
  • Drug Development : In silico studies have shown that this compound can bind effectively to target proteins involved in disease pathways, paving the way for further exploration in drug discovery .

Mechanism of Action

The mechanism of action of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules. Its ability to permeate cell membranes allows it to interact with intracellular targets, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

Compound Name (CAS/Ref.) Molecular Weight (g/mol) Formula Key Functional Groups
Target Compound (hypothetical) ~395.42* C21H21N3O3 Bipyridine, carbamate, amide
Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate ~520.50† C25H28FN3O6 Morpholinophenyl, oxazolidinone, carbamate, amide
Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate (CAS 167263-04-9) 405.45 C23H23N3O4 Methoxyphenyl, phenyl, carbamate, amide

*Calculated based on formula; †Estimated from .

Key Observations :

  • Aromatic Systems: The target compound’s bipyridine group distinguishes it from the morpholinophenyl () and methoxyphenyl () derivatives. Bipyridine’s π-conjugated system enhances metal-binding capacity, whereas morpholine and methoxy groups improve solubility and electron modulation .
  • Biological Activity: Compounds in exhibit antibacterial properties attributed to oxazolidinone and morpholine groups, which disrupt bacterial protein synthesis . The target compound lacks these moieties but may leverage bipyridine for alternative mechanisms (e.g., kinase inhibition).
  • Applications : ’s compound is marketed as a versatile scaffold, suggesting the target compound could serve similar roles in modular synthesis .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property Target Compound Compound Compound
Molecular Weight ~395.42 ~520.50 405.45
Polar Surface Area (PSA) High (amide + carbamate) Very High (oxazolidinone) Moderate (methoxy)
Solubility Likely low (bipyridine) Moderate (morpholine) Low (aromatic groups)
Synthetic Accessibility Complex (bipyridine) Moderate High (commercial)

Key Insights :

  • Solubility : The morpholine group in ’s derivatives improves aqueous solubility, whereas bipyridine’s hydrophobicity may limit the target compound’s bioavailability .
  • Synthetic Challenges : Bipyridine synthesis requires specialized coupling reagents, unlike the commercially available scaffold in .

Biological Activity

Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound belonging to the carbamate class. Its unique structure and properties have made it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 2034268-40-9

The compound's structure features a bipyridine moiety, which is significant for its biological interactions. The bipyridine derivatives are known for their ability to chelate metal ions and interact with biological macromolecules, enhancing their potential as therapeutic agents.

This compound exhibits its biological activity primarily through:

  • Cell Membrane Permeability : The compound can penetrate cell membranes, allowing it to reach intracellular targets effectively.
  • Interaction with Molecular Targets : It interacts with specific proteins and enzymes involved in various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell proliferation .
  • Neuroprotective Effects : Research indicates that similar carbamate derivatives can enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neuronal cells, which may be beneficial in neurodegenerative disease contexts .

Anticancer Activity

Studies have shown that benzyl carbamates can exhibit significant anticancer properties. For instance, they have been evaluated for their ability to inhibit tumor growth by targeting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds that modulate P-gp activity can enhance the efficacy of chemotherapeutic agents .

Neuroprotective Properties

Research has demonstrated that certain aromatic carbamates protect neuronal cells from apoptosis induced by stressors such as etoposide. These compounds activate autophagy pathways and upregulate anti-apoptotic proteins, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies indicate that benzyl carbamates may possess antimicrobial properties against multidrug-resistant bacteria. Their structural characteristics allow them to interact with bacterial cell membranes and inhibit growth .

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various carbamate derivatives, it was found that certain compounds could protect up to 80% of neurons from etoposide-induced apoptosis at concentrations as low as 100 nM. This highlights the potential for this compound in neuroprotection .

Study 2: Anticancer Efficacy

A recent investigation into the anticancer activity of benzyl carbamates revealed that they could significantly reduce tumor volume in mouse models when administered alongside standard chemotherapy. The mechanism involved modulation of P-gp activity, enhancing drug accumulation within cancer cells .

Data Summary Table

Property Value
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
CAS Number2034268-40-9
Potential ApplicationsAnticancer, Neuroprotection
Mechanism of ActionCell membrane permeability; Interaction with P-gp

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Coupling Reactions : React [2,3'-bipyridin]-4-ylmethanol with a bromoacetyl intermediate to form the bipyridine-methylamine backbone.

Carbamate Formation : Introduce the benzyl carbamate group using benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolation.
Validation : Confirm structure via 1H^1H- and 13C^{13}C-NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s stability under experimental conditions?

Methodological Answer:

  • Storage Stability : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the carbamate group.
  • In-Solution Stability : Perform accelerated degradation studies in solvents (e.g., DMSO, PBS) at 25°C and 37°C, monitoring via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Exposure Mitigation : In case of skin contact, wash immediately with soap/water; for eye exposure, flush with saline for 15 minutes.
  • Waste Disposal : Collect organic waste in designated containers for incineration. Avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • DOE Approach : Apply a factorial design to analyze interactions between temperature, catalyst loading, and solvent ratios .

Q. What strategies are effective for evaluating in vitro bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to HIV protease (see mechanistic data in ).
  • Assay Design : Use fluorescence-based assays (e.g., Boc-AGPR-AMC substrate for protease activity) with IC50_{50} determination.
  • Controls : Include positive controls (e.g., ritonavir for HIV protease) and negative controls (DMSO vehicle).
  • Dose-Response Curves : Generate data at 6–8 concentrations (1 nM–100 µM) to calculate potency .

Q. How can computational modeling predict binding modes with target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV protease’s active site.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., Asp25 in HIV protease).
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Cross-Validation : Repeat NMR in deuterated DMSO and CDCl3_3 to confirm peak assignments.
  • Impurity Profiling : Use LC-MS to identify side products (e.g., hydrolysis derivatives).
  • Collaborative Analysis : Compare data with synthetic intermediates to trace discrepancies .

Q. What methods are recommended for identifying and mitigating synthetic impurities?

Methodological Answer:

  • Analytical QC : Use HPLC-MS to detect impurities >0.1%.
  • Purification : Optimize preparative HPLC conditions (C18 column, acetonitrile/water + 0.1% TFA).
  • Root-Cause Analysis : Track impurities to specific steps (e.g., incomplete coupling) via intermediate testing .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic pathways.
  • Enzyme Kinetics : Perform Michaelis-Menten analyses to determine inhibition type (competitive/uncompetitive).
  • Structural Biology : Co-crystallize the compound with target enzymes for X-ray diffraction studies .

Q. What challenges arise during scale-up, and how can they be addressed?

Methodological Answer:

  • Heat Management : Use jacketed reactors to control exothermic reactions.
  • Mixing Efficiency : Optimize stirrer speed/reactor geometry to prevent localized concentration gradients.
  • Batch Consistency : Implement in-process controls (e.g., inline FTIR for real-time reaction monitoring) .

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